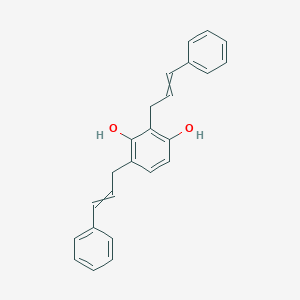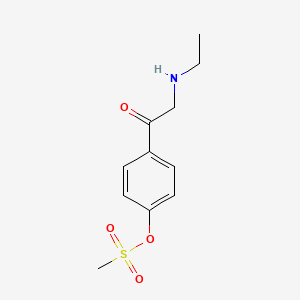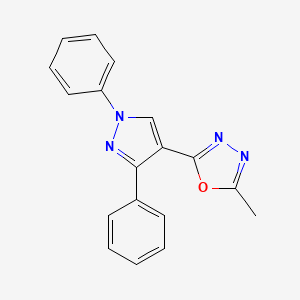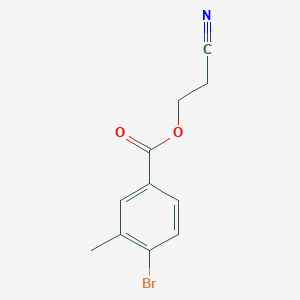
2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol is an organic compound characterized by its unique structure, which includes two phenylprop-2-en-1-yl groups attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol typically involves the reaction of 3-phenylprop-2-en-1-ol with a suitable benzene derivative under specific conditions. One common method involves the use of a base-catalyzed intramolecular [4+2]-cycloaddition reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenylprop-2-en-1-yl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 2,4-Bis(3-phenylprop-2-en-1-yl)benzene-1,3-diol.
Dihydroxybenzenes: Compounds such as catechol and resorcinol, which have similar hydroxyl group arrangements.
Uniqueness
This compound is unique due to its dual phenylprop-2-en-1-yl groups, which provide distinct chemical and biological properties compared to other dihydroxybenzenes. This structural feature allows for more diverse interactions and applications in various fields.
Propiedades
Número CAS |
920756-83-8 |
|---|---|
Fórmula molecular |
C24H22O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2,4-bis(3-phenylprop-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C24H22O2/c25-23-18-17-21(15-7-13-19-9-3-1-4-10-19)24(26)22(23)16-8-14-20-11-5-2-6-12-20/h1-14,17-18,25-26H,15-16H2 |
Clave InChI |
HPRHWHLEJAEMKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCC2=C(C(=C(C=C2)O)CC=CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12627547.png)
![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)




![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)

![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

